molecular formula C12H13N3O B13770370 as-Triazine, 5-(p-ethylphenyl)-3-methoxy- CAS No. 74417-05-3

as-Triazine, 5-(p-ethylphenyl)-3-methoxy-

Cat. No.: B13770370
CAS No.: 74417-05-3
M. Wt: 215.25 g/mol
InChI Key: PUNSCCWTMKPOQF-UHFFFAOYSA-N
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Description

as-Triazine, 5-(p-ethylphenyl)-3-methoxy-: is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of an ethylphenyl group and a methoxy group attached to the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an ethylphenyl-substituted hydrazine with a methoxy-substituted nitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. The use of efficient catalysts and optimized reaction conditions is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: as-Triazine, 5-(p-ethylphenyl)-3-methoxy- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: Substitution reactions can occur at the triazine ring or the ethylphenyl group, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

Chemistry: as-Triazine, 5-(p-ethylphenyl)-3-methoxy- is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in medicinal chemistry.

Medicine: The compound’s potential therapeutic applications are explored in the development of new drugs. Its ability to interact with specific biological targets makes it a valuable scaffold for designing novel pharmaceuticals.

Industry: In industrial applications, as-Triazine, 5-(p-ethylphenyl)-3-methoxy- is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of as-Triazine, 5-(p-ethylphenyl)-3-methoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • as-Triazine, 5-(p-ethylphenyl)-3-(methylthio)-
  • as-Triazine, 5-(p-ethylphenyl)-3-(methylamino)-
  • as-Triazine, 5-(p-ethylphenyl)-3-(methoxycarbonyl)-

Comparison: Compared to similar compounds, as-Triazine, 5-(p-ethylphenyl)-3-methoxy- is unique due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, solubility, and biological activity. The methoxy group may enhance the compound’s ability to interact with specific targets, making it a valuable scaffold for various applications.

Properties

CAS No.

74417-05-3

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

5-(4-ethylphenyl)-3-methoxy-1,2,4-triazine

InChI

InChI=1S/C12H13N3O/c1-3-9-4-6-10(7-5-9)11-8-13-15-12(14-11)16-2/h4-8H,3H2,1-2H3

InChI Key

PUNSCCWTMKPOQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=NC(=N2)OC

Origin of Product

United States

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